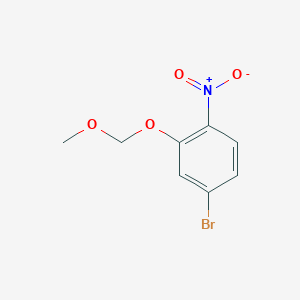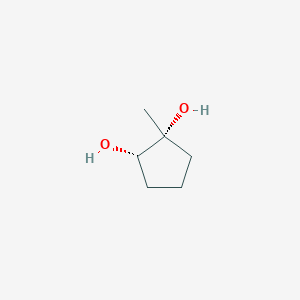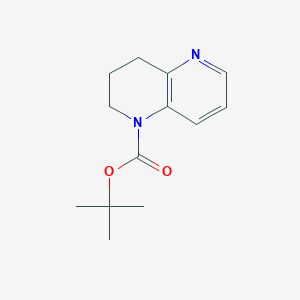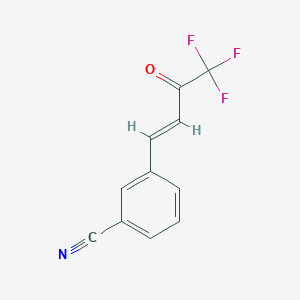
2,2,2-Trichloroethyl piperazine-1-carboxylate
Overview
Description
2,2,2-Trichloroethyl piperazine-1-carboxylate is a useful research compound. Its molecular formula is C7H11Cl3N2O2 and its molecular weight is 261.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trichloroethyl piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trichloroethyl piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungitoxicity and Antimicrobial Activities
- Fungitoxicity in Agriculture : N-(2,2,2–trichloro-1–methoxyethyl)-formamide, a compound related to 2,2,2-Trichloroethyl piperazine-1-carboxylate, has been found effective in controlling Erysiphe graminis on wheat when applied to roots, demonstrating its fungitoxic potential in agricultural applications (Carter, Summers, & Wain, 1972).
- Synthesis and Biological Activity : Studies on the synthesis of 1,2,4-Triazole derivatives containing a piperazine nucleus and their biological potentials, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, have shown promising results (Mermer et al., 2018).
Chemical Synthesis and Catalysis
- As a Catalyst : l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, indicating their potential in organic synthesis (Wang et al., 2006).
- Rapid and Direct Synthesis : A methodology for the rapid and direct synthesis of monoacylated piperazine derivatives from carboxylic acids under mild conditions highlights the utility of these compounds in chemical synthesis (Bandgar & Pandit, 2003).
Peptide Derivatization
- Enhancing Mass Spectrometry Signals : Piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides, improving ionization efficiency in mass spectrometry, beneficial in proteome analysis (Qiao et al., 2011).
Miscellaneous Applications
- Synthesis of Biologically Active Compounds : The synthesis of differentially protected 2-(hydroxymethyl)piperazines as building blocks for biologically active compounds and combinatorial libraries has been explored (Gao & Renslo, 2007).
- Visible-Light-Driven Synthesis : A visible-light-promoted protocol for synthesizing 2-substituted piperazines has been developed, demonstrating the compound's relevance in modern, environmentally friendly chemistry techniques (Gueret et al., 2020).
properties
IUPAC Name |
2,2,2-trichloroethyl piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl3N2O2/c8-7(9,10)5-14-6(13)12-3-1-11-2-4-12/h11H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJOGQPWQLJMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



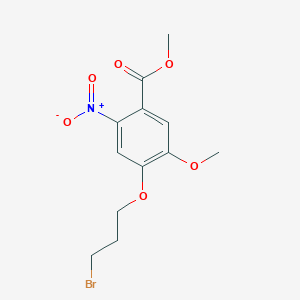
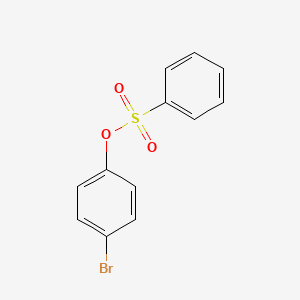

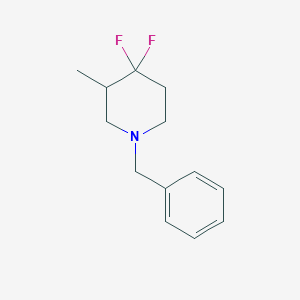
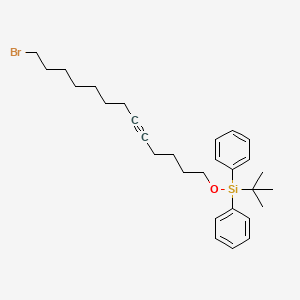

![2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one](/img/structure/B8265052.png)
